[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine
Description
Chemical Structure: The compound features a pyridine ring substituted at the 4-position with a methanamine group (-CH2NH2) and at the 2-position with a 2-methylmorpholin-4-yl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to solubility and conformational flexibility.
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methylmorpholin-4-yl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQHWSEHUSBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with Methanamine: The pyridine ring is then substituted with a methanamine group using reagents such as formaldehyde and ammonia under controlled conditions.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate alkylating agent.
Methylation: The morpholine ring is methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.
Industry:
Mechanism of Action
The mechanism of action of [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C11H17N3O (estimated based on analogs in ).
- Molecular Weight : ~207.28 g/mol (similar to ).
- Functional Groups : Pyridine core, morpholine, primary amine.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares the target compound with structurally related derivatives:
Key Research Findings
Impact of Heterocycle Substitution: Morpholine-containing compounds (e.g., target compound and ) exhibit improved aqueous solubility compared to piperazine derivatives () due to the oxygen atom in morpholine .
Biological Activity :
- Imidazopyridazine derivatives with methanamine groups () demonstrated antiplasmodial activity by inhibiting hemozoin formation, suggesting that the primary amine moiety is critical for targeting parasitic enzymes .
- Piperazine-substituted pyridines () are explored in kinase inhibition and neuropharmacology due to their ability to interact with ATP-binding pockets and neurotransmitter receptors .
SAR Insights :
- The 2-position substituent on the pyridine/pyrimidine core dictates target selectivity. For example, fluorophenyl-piperazine groups () enhance affinity for serotonin receptors, while morpholine (target compound) may favor solubility-driven applications .
- The primary amine (-CH2NH2) is a conserved pharmacophore in multiple analogs, enabling hydrogen bonding with biological targets .
Biological Activity
[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring , a pyridine ring , and a methanamine group , which contribute to its diverse chemical reactivity and biological activity. The specific arrangement of these functional groups allows for interactions with various biological targets, influencing its pharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by the compound's structure, enabling it to modulate various biochemical pathways, including:
- Signal Transduction Pathways : The compound may influence cellular signaling mechanisms, potentially affecting processes such as cell proliferation and apoptosis.
- Metabolic Pathways : It could alter metabolic functions by interacting with key enzymes.
- Gene Expression Regulation : The compound may impact transcription factors or other regulatory proteins involved in gene expression.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, particularly against specific cancer cell lines.
- Antiviral Effects : There is emerging evidence supporting its potential in combating viral infections, including COVID-19, through multi-drug therapy strategies that enhance target engagement .
- Inhibition of Specific Enzymes : The compound has been tested for its inhibitory effects on certain enzymes relevant to disease pathways, such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Antitumor | T-Lymphoblastic Cell Lines | |
| Antiviral | COVID-19 Virus | |
| Enzyme Inhibition | PNP (Mycobacterium tuberculosis) |
Case Study: Antitumor Effects
In vitro studies have shown that this compound significantly reduces the viability of aggressive cancer cell lines such as MDA-MB-231. The results indicated a 55% decrease in cell viability after treatment with 10 µM concentration over three days .
Case Study: Enzyme Inhibition
A detailed investigation into the enzyme-inhibitory properties revealed that the compound exhibits low nanomolar inhibitory activities against human PNP (IC50 = 0.021 µM) and Mycobacterium tuberculosis PNP (IC50 = 0.025 µM). This selectivity suggests potential therapeutic applications in treating tuberculosis while minimizing effects on human enzymes .
Q & A
Q. What are the key spectroscopic techniques for characterizing [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine?
Characterization involves a combination of ¹H NMR, LC-MS, and elemental analysis . For example, in related pyridinylmethanamine analogs, ¹H NMR (400 MHz, CDCl₃) reveals aromatic proton signals (δ 8.66–7.46 ppm) and morpholine-related peaks (δ 3.81 ppm for methylene groups). LC-MS confirms molecular ion peaks matching the molecular weight (207.27 g/mol), while elemental analysis validates the empirical formula (C₁₁H₁₇N₃O) .
Q. What synthetic routes are reported for this compound?
A common approach involves multi-step nucleophilic substitution and reductive amination :
Pyridine functionalization : Introduce 2-methylmorpholine via palladium-catalyzed coupling.
Reductive amination : Convert a ketone intermediate to the methanamine group using NaBH₄ or H₂/Pd-C.
Purification : Column chromatography (DCM/MeOH gradients) and recrystallization (DCM/hexane) yield >95% purity .
Q. How is the compound’s crystal structure resolved?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperature (100 K) with synchrotron radiation improves resolution. Morpholine and pyridine ring geometries are validated using torsion angles and R-factor metrics (<0.05) .
Advanced Research Questions
Q. How does structural modification impact biological activity?
Structure-activity relationship (SAR) studies focus on:
- Morpholine substituents : 2-Methyl groups enhance lipophilicity, improving blood-brain barrier penetration.
- Pyridine position : 4-Pyridinyl substitution optimizes binding to enzymes like CYP51 (critical in sterol biosynthesis).
- Methanamine linker : Replacement with bulkier groups reduces activity, highlighting the importance of steric flexibility .
Q. What computational methods predict target binding modes?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like CYP5122A1. Key steps:
Protein preparation : Remove water, add hydrogens, and assign charges.
Grid generation : Focus on active sites (e.g., CYP51’s heme pocket).
Docking validation : Compare results with experimental IC₅₀ values (e.g., 0.5–2 µM for CYP51 inhibition) .
Q. How to address contradictions in pharmacological data?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
